An In-depth Technical Guide to 8-Bromo-3-chloro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromo-3-chloro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, representing a class of bicyclic heteroaromatic compounds that exhibit a wide array of biological activities.[4][5] This privileged structure, which combines the chemical features of both triazole and pyridine rings, serves as a versatile template for the design of novel therapeutic agents.[4][6] Its derivatives have been successfully developed into drugs like the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, demonstrating the scaffold's clinical significance.[5][6]
The strategic introduction of halogen atoms, such as bromine and chlorine, onto this core structure is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule.[7] Halogenation can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.
This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine . We will delve into its chemical identity, synthesis, key properties, and its emerging role as a valuable building block for the development of targeted therapeutics, particularly in the realm of kinase inhibition.
Core Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for research and development. 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is registered under the following identifiers:
| Property | Value | Source |
| CAS Number | 1392804-08-8 | [8] |
| Molecular Formula | C₆H₃BrClN₃ | [9] |
| Molecular Weight | 232.46 g/mol | |
| IUPAC Name | 8-bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine | |
| SMILES | C1=CN2C(=NN=C2Cl)C(=C1)Br | [9] |
| InChI | InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H | [9] |
| Predicted XlogP | 2.8 | [9] |
While experimental data for melting point and solubility are not widely published, related triazolopyridine compounds typically present as crystalline solids.[10] Solubility is generally poor in water but adequate in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system can be achieved through several established methodologies, most commonly involving the cyclization of a substituted 2-hydrazinopyridine precursor.
General Synthetic Rationale
A prevalent and robust method involves the condensation of a 2-hydrazinopyridine with a one-carbon electrophile, followed by an oxidative cyclization to form the fused triazole ring.[1][11] The choice of starting materials allows for the introduction of substituents at various positions. For 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, the synthesis would logically start from a 3-bromo-2-hydrazinopyridine. The chloro-substituent at the 3-position of the final product is typically introduced by cyclizing with a chlorine-containing one-carbon unit.
A common and effective approach is the reaction of the appropriate 2-hydrazinopyridine with an imidate, which proceeds under mild acidic conditions to yield the desired triazolopyridine.[12]
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven method for synthesizing substituted[1][2][3]triazolo[4,3-a]pyridines, adapted for the specific target compound. The causality behind these steps is to first form a hydrazone intermediate, which then undergoes an intramolecular cyclization.
Step 1: Preparation of 3-Bromo-2-hydrazinopyridine (Starting Material) This precursor is typically synthesized from 2,3-dibromopyridine by nucleophilic substitution with hydrazine hydrate.
Step 2: Cyclization to form the Triazolopyridine Ring This one-pot procedure involves the reaction of the hydrazine precursor with an appropriate electrophile to form the triazole ring.
-
Reagents:
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3-Bromo-2-hydrazinopyridine
-
A suitable one-carbon electrophile containing chlorine (e.g., phosgene equivalents or chlorinated imidates)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
A mild base (e.g., Potassium Carbonate, Triethylamine) or acid catalyst as required by the specific electrophile.[2][12]
-
-
Procedure:
-
To a solution of 3-Bromo-2-hydrazinopyridine in anhydrous acetonitrile, add potassium carbonate (1.0 equivalent).
-
Add the chlorine-containing electrophile (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield pure 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
-
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below. This highlights the key transformation from a readily available pyridine derivative to the target fused heterocyclic system.
Caption: General synthetic workflow for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The highly decorated nature of 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, featuring two distinct halogen atoms at strategic positions, makes it an exceptionally valuable building block for generating libraries of complex molecules in drug discovery programs. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
Role as a Core Fragment for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[13][14] The triazolopyridine scaffold has been identified as an effective "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the kinase hinge region of the ATP-binding pocket.
Compounds structurally related to 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine have been disclosed in the patent literature as potent inhibitors of specific protein kinases. For instance, patent application US 2014/0031331 A1 describes a series of[1][2][3]triazolo[4,3-a]pyridine derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to innate immunity and inflammation. Inhibiting IRAK-4 is a promising therapeutic strategy for autoimmune diseases and certain cancers.
Mechanism of Action: Targeting the IRAK-4 Signaling Pathway
The binding of a ligand (like IL-1) to its receptor initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, driving the expression of pro-inflammatory genes. IRAK-4 is an essential upstream kinase in this pathway. Small molecule inhibitors based on the triazolopyridine scaffold can block the ATP-binding site of IRAK-4, preventing its catalytic activity and thereby halting the downstream signaling cascade.
Caption: Inhibition of the IRAK-4 signaling pathway by a triazolopyridine-based inhibitor.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is not publicly available, data from structurally analogous compounds, such as 8-chloro-[1][2][3]triazolo[4,3-a]pyridine, provide a strong basis for hazard assessment.
Based on the GHS classifications for these analogues, the compound should be handled as a hazardous substance with the following potential classifications:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
4.1. Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Practice good industrial hygiene. Wash hands thoroughly after handling.
4.2. Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
4.3. First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In case of Skin Contact: Immediately wash with plenty of soap and water.
-
In case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
Conclusion
8-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a strategically designed heterocyclic compound that holds significant promise as a building block in drug discovery. Its defined chemical structure, accessible synthetic routes, and the versatile reactivity of its halogen substituents make it an ideal starting point for the creation of focused compound libraries. The demonstrated utility of the triazolopyridine scaffold in targeting protein kinases, particularly IRAK-4, underscores the potential of this specific derivative in the development of novel therapeutics for inflammatory diseases and cancer. Researchers and drug development professionals should view this compound as a high-value intermediate for programs requiring a robust, functionalizable, and biologically relevant core.
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